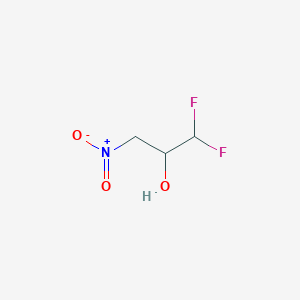
3,3-Difluoro-1-nitro-2-propanol
Übersicht
Beschreibung
The compound 3,3-Difluoro-1-nitro-2-propanol is a fluorinated organic molecule that is of interest in the field of fluorous chemistry due to its potential as a building block for various chemical syntheses. Fluorous chemistry involves the use of perfluorinated groups to facilitate separation and purification processes in organic synthesis, leveraging the unique properties of fluorine atoms.
Synthesis Analysis
The synthesis of related fluoroalkyl propanols has been demonstrated through the controlled radical addition of N-perfluoroalkyl and perfluoroisoalkyl iodides to allyl alcohol, followed by reduction with hydrazine hydrate and a Raney nickel catalyst in methanol, yielding high purity 3-(perfluoroalkyl)propanols . Additionally, the synthesis of 3,3,3-Trifluoro-N′-(3-trifluoromethylphenyl)-1,2-propanediamine, a related compound, involves the reaction of 2-diazo-1,1,1-trifluoro-3-nitropropane or 3,3,3-trifluoro-1-nitropropene with 3-aminobenzotrifluoride and subsequent reduction of the nitro group .
Molecular Structure Analysis
The molecular structure of compounds closely related to 3,3-Difluoro-1-nitro-2-propanol, such as 4,4-difluoro-1-phenylbutane-1,2,3-trione 2-oxime, has been determined using X-ray crystallography, which is a powerful tool for elucidating the three-dimensional arrangement of atoms within a molecule .
Chemical Reactions Analysis
The reactivity of similar difluorinated compounds has been explored in various chemical reactions. For instance, 1,3-dibromo-1,1-difluoro-2-propanone has been used as a synthon for the chemoselective preparation of bromodifluoromethyl thiazoles, which are of interest in drug discovery . The selective haloform reaction has been employed to synthesize long-chain 2,2-difluoro-3-hydroxyacids from 4-hydroxy-1,1,1,3,3-pentafluoroalkyl ketones, showcasing the selective cleavage of the CO-CF3 bond .
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
3,3-Difluoro-1-nitro-2-propanol is involved in various chemical reactions and syntheses. For instance, it is used in the Hexafluoro-2-propanol-assisted quick and chemoselective nitro reduction, a methodology that benefits from room temperature conditions and short reaction times, applicable to a wide range of substrates (Chen et al., 2017). Another study discusses the synthesis of gem-difluorinated compounds, starting from commercially available indanone, which includes the key gem-difluorination step accomplished in good yield by treatment of in situ generated bromine fluoride (Zhang et al., 2014).
Radiation Chemistry in Solvent Extraction
In the field of radiation chemistry, this compound plays a role in solvent extraction processes, particularly in the context of nuclear waste solutions. It helps in solvating complexes of metals like cesium and strontium, and its concentration affects extraction efficiency. Its behavior under irradiation is crucial for the design of extraction systems in high-radiation environments (Swancutt et al., 2011).
Applications in Organic Chemistry
The compound also finds utility in various organic chemistry processes. For example, it is involved in the hypervalent iodine/HF reagent-assisted fluorination of functionalized aromatic olefins, where it aids in producing 3,3-difluoro-1,2-diphenyl-1-propanone and other related compounds (Kitamura et al., 2018). Another research highlights its role in a new synthesis method for long-chain 2,2-difluoro-3-hydroxyacids, showcasing a convenient approach marked by the selective cleavage of specific bonds under mild conditions (Jiménez et al., 2005).
Environmental Treatment and Analysis
In environmental science, 3,3-Difluoro-1-nitro-2-propanol is studied for its potential in treating wastewater. A study on the mineralization and defluoridation of Tetrafluoro-1-propanol in a novel three-phase fluidized bed reactor indicates its efficiency in mineralizing and removing fluoride ions in wastewater treatment processes (Shih et al., 2013).
Eigenschaften
IUPAC Name |
1,1-difluoro-3-nitropropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F2NO3/c4-3(5)2(7)1-6(8)9/h2-3,7H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGMXHIVZNVQQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-1-nitro-2-propanol | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2537984.png)
![2-[(2S,6R)-6-Cyclopropyloxan-2-yl]acetic acid](/img/structure/B2537985.png)
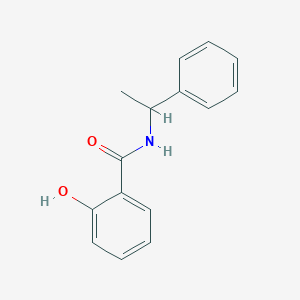
![Isoquinolin-1-yl-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2537987.png)
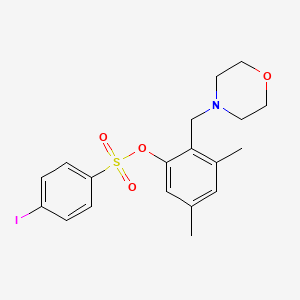
![1-(3-Chlorophenyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea](/img/structure/B2537989.png)
![4-(N,N-diethylsulfamoyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2537991.png)
![[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl chloride](/img/structure/B2537994.png)
![Tert-butyl 8-(2-methoxy-2-oxo-ethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2537995.png)
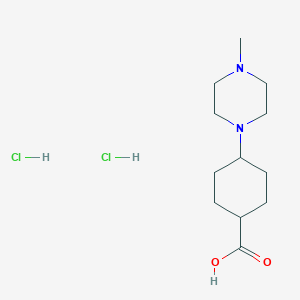
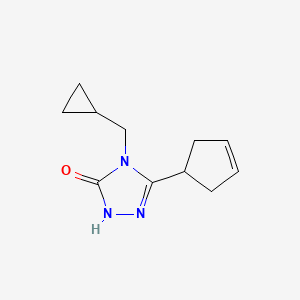
![3-methyl-6-phenyl-N-(1,3,4-thiadiazol-2-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2537999.png)
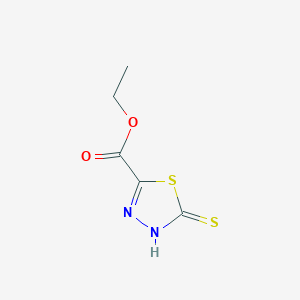
![N-(3,5-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2538004.png)